2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and formamidine, under reflux conditions in the presence of a suitable solvent like ethanol.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a base such as potassium carbonate.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety is introduced through a condensation reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and the intermediate product obtained from the previous step.
Final Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with a base such as triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study cellular pathways and molecular interactions, particularly those involving thienopyrimidine derivatives.
Industrial Applications: It can be utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases involved in signal transduction pathways, leading to altered cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)amine
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its specific structural arrangement, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c23-14-3-1-13(2-4-14)16-10-30-21-20(16)22(25-12-24-21)31-11-19(27)26-15-5-6-17-18(9-15)29-8-7-28-17/h1-6,9-10,12H,7-8,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLQFBKZULBAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.